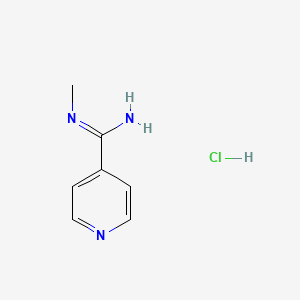
N-methyl-4-pyridinecarboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NMPI is a white crystalline powder that is soluble in water and ethanol. It is a derivative of pyridine and is commonly used as a catalyst in organic synthesis reactions. NMPI has also been shown to have biological activity and has been used in scientific research to study various biological processes.
Wirkmechanismus
The mechanism of action of NMPI is not fully understood. It has been shown to have biological activity and has been used in various biological processes. NMPI has been shown to act as a catalyst in organic synthesis reactions, as well as in the synthesis of various pharmaceuticals. It has also been shown to have antimicrobial and antitumor properties.
Biochemical and Physiological Effects:
NMPI has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial and antitumor properties. NMPI has also been shown to have neuroprotective effects, as well as anti-inflammatory effects. It has also been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
NMPI has several advantages for use in lab experiments. It is a highly reactive catalyst that can be used in a wide range of organic synthesis reactions. It also has biological activity, making it useful in the study of various biological processes. However, NMPI also has several limitations. It is a toxic compound that can be harmful if ingested or inhaled. It is also a highly reactive compound that can be difficult to handle in the lab.
Zukünftige Richtungen
There are several future directions for the use of NMPI in scientific research. One area of interest is the development of new materials, such as polymers and nanomaterials. NMPI has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. Additionally, NMPI has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to fully understand the potential applications of NMPI in these areas.
In conclusion, NMPI is a unique chemical compound that has been widely used in scientific research due to its unique properties. It has been used as a catalyst in organic synthesis reactions, as well as in the synthesis of various pharmaceuticals. NMPI has also been shown to have biological activity and has been used in the study of various biological processes. While NMPI has several advantages for use in lab experiments, it also has several limitations. There are several future directions for the use of NMPI in scientific research, including the development of new materials and the potential treatment of various diseases.
Synthesemethoden
NMPI can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-cyanopyridine with methylamine to form N-methyl-4-cyanopyridine. This intermediate is then reacted with ammonium chloride to form NMPI hydrochloride.
Wissenschaftliche Forschungsanwendungen
NMPI has been widely used in scientific research due to its unique properties. It has been shown to have biological activity and has been used in various biological processes. NMPI has been used as a catalyst in organic synthesis reactions, as well as in the synthesis of various pharmaceuticals. It has also been used in the development of new materials, such as polymers and nanomaterials.
Eigenschaften
IUPAC Name |
N'-methylpyridine-4-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-9-7(8)6-2-4-10-5-3-6;/h2-5H,1H3,(H2,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQVQCJFOJLXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=NC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-pyridinecarboximidamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-2-(methoxymethyl)-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6125420.png)
![3-([(1-ethyl-2-pyrrolidinyl)methyl]{[1-(2-methoxyethyl)-4-piperidinyl]methyl}amino)-2,2-dimethyl-1-propanol](/img/structure/B6125427.png)
![2-ethoxy-6-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6125433.png)
![1-[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)methanamine](/img/structure/B6125441.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-{2-[2-(3-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]ethyl}acetamide](/img/structure/B6125443.png)
![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methyl-4-phenylpiperazine](/img/structure/B6125444.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6125453.png)
![1-tert-butyl-4-(4-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6125461.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B6125476.png)

![ethyl 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6125489.png)
![1-(4-chlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6125505.png)
![4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B6125508.png)
